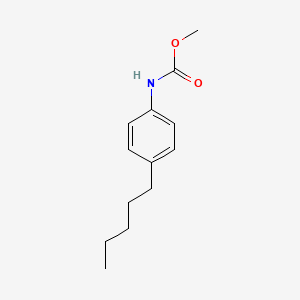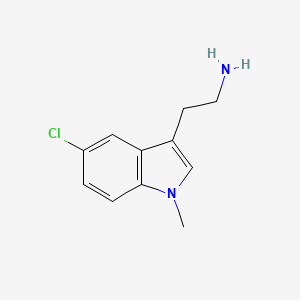
2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine, also known as 5-chloro-MEL, is a synthetic indole-3-ethanamine compound that has been used in a wide range of scientific research applications. It is a derivative of the neurotransmitter serotonin and has been studied for its effects on neuronal and glial cells, as well as its potential therapeutic effects.
科学的研究の応用
2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine has been studied for its effects on neuronal and glial cells. It has been used to study the effects of serotonin on neuronal development, plasticity, and behavior. It has also been studied for its potential therapeutic effects. In particular, it has been studied for its potential antidepressant effects and its ability to reduce anxiety.
作用機序
The mechanism of action of 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine is not yet fully understood. It is believed to act as an agonist at serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. It is thought to increase the levels of serotonin in the brain, which can lead to an increase in mood and a decrease in anxiety.
Biochemical and Physiological Effects
2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine has been studied for its effects on neuronal and glial cells. It has been found to increase the expression of certain proteins involved in neuronal development and plasticity, such as brain-derived neurotrophic factor (BDNF). It has also been found to reduce oxidative stress in glial cells, which can lead to improved neuronal function.
実験室実験の利点と制限
The main advantage of using 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine in laboratory experiments is that it is a relatively stable compound that is easy to synthesize. Additionally, its effects on neuronal and glial cells have been well studied, making it a useful tool for studying the effects of serotonin on neuronal development, plasticity, and behavior. However, one limitation of using 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine in laboratory experiments is that it is not yet known how it interacts with other neurotransmitters, such as dopamine and norepinephrine.
将来の方向性
Future research on 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine should focus on understanding its mechanism of action and its interactions with other neurotransmitters. Additionally, further research should be conducted on its potential therapeutic effects, such as its ability to reduce anxiety and depression. Additionally, it would be beneficial to study its effects on other areas of the brain, such as the hippocampus and the amygdala. Finally, further research should be conducted to determine the long-term effects of 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine use.
合成法
2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine can be synthesized from the reaction of 5-chloroindole and ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 80°C for a period of 2 hours. The product is then filtered and dried to yield a white powder.
特性
IUPAC Name |
2-(5-chloro-1-methylindol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14/h2-3,6-7H,4-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCUKWNPBAJYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Cl)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

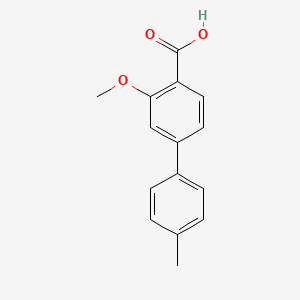

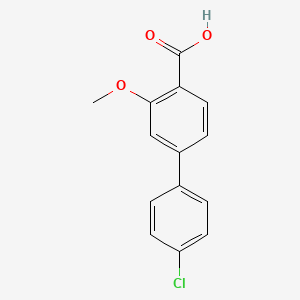
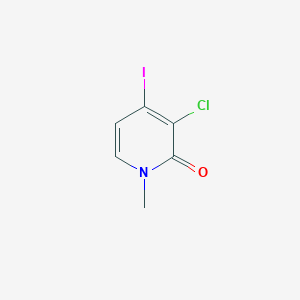
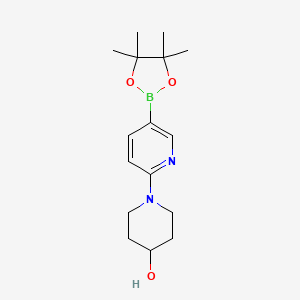
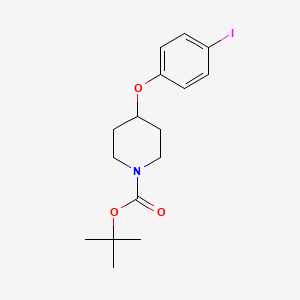
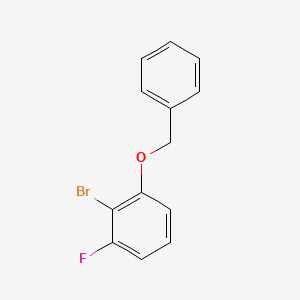
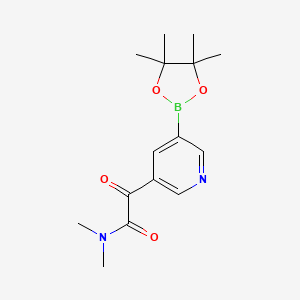
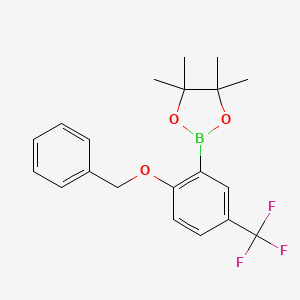
![[(1R,3R)-3-Aminocyclohexyl]methanol hydrochloride](/img/structure/B6334442.png)
